![molecular formula C13H9I B3055394 9-iodo-9H-fluorene CAS No. 64421-01-8](/img/structure/B3055394.png)
9-iodo-9H-fluorene
Overview
Description
9-iodo-9H-fluorene is a chemical compound that belongs to the family of fluorene derivatives. It is a halogenated organic compound that has been used in various research applications. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 9-iodo-9H-fluorene is not well understood. However, it is believed that the compound acts as an electron acceptor due to the presence of the iodine atom. This property makes it useful in organic electronics applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 9-iodo-9H-fluorene. However, studies have shown that the compound is relatively non-toxic and does not cause significant harm to living organisms. It has been used in in vitro experiments to study the effects of organic semiconductors on cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 9-iodo-9H-fluorene in lab experiments is its high purity. The compound can be synthesized with high yields, and impurities can be removed using standard purification methods. However, one of the limitations of using the compound is its relatively high cost compared to other organic compounds.
Future Directions
There are several future directions for research involving 9-iodo-9H-fluorene. One area of interest is the development of new organic semiconductors using the compound as a building block. Another area of interest is the use of the compound as a dopant in OLEDs to improve their performance. Additionally, the compound could be used in the development of new materials for energy storage applications.
Conclusion:
9-iodo-9H-fluorene is a halogenated organic compound that has been used in various scientific research applications. The compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied. While the compound has several advantages for lab experiments, its high cost remains a limitation. However, there are several future directions for research involving the compound, including the development of new organic semiconductors and materials for energy storage applications.
Scientific Research Applications
9-iodo-9H-fluorene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. The compound has been used as a building block for the synthesis of organic semiconductors. It has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance.
properties
IUPAC Name |
9-iodo-9H-fluorene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMUXQQEWJJSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579941 | |
Record name | 9-Iodo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-iodo-9H-fluorene | |
CAS RN |
64421-01-8 | |
Record name | 9-Iodo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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